molecular formula C22H22O4 B1674298 FX-11 CAS No. 213971-34-7

FX-11

Numéro de catalogue: B1674298
Numéro CAS: 213971-34-7
Poids moléculaire: 350.4 g/mol
Clé InChI: LVPYVYFMCKYFCZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FX11 est un inhibiteur puissant, sélectif, réversible et compétitif de la lactate déshydrogénase A (LDHA). Il a une valeur de Ki de 8 μM et est connu pour réduire les niveaux d’ATP, induire le stress oxydatif et promouvoir la production d’espèces réactives de l’oxygène (ROS), conduisant à la mort cellulaire. FX11 a montré une activité antitumorale significative dans les xénogreffes de lymphome et de cancer du pancréas .

Applications De Recherche Scientifique

FX11 has a wide range of scientific research applications, including:

Mécanisme D'action

FX11 exerce ses effets en inhibant la lactate déshydrogénase A (LDHA), une enzyme impliquée dans la conversion du pyruvate en lactate. En inhibant la LDHA, FX11 réduit les niveaux d’ATP, induit le stress oxydatif et favorise la production de ROS, conduisant à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui dépendent fortement de la glycolyse pour la production d’énergie .

Analyse Biochimique

Biochemical Properties

FX-11 plays a crucial role in biochemical reactions by inhibiting the activity of lactate dehydrogenase A (LDHA). LDHA is an enzyme that catalyzes the conversion of pyruvate to lactate, a key step in the glycolytic pathway. By inhibiting LDHA, this compound disrupts this pathway, leading to a reduction in ATP production and an increase in oxidative stress. This inhibition is competitive and reversible, with a Ki of 8 μM . This compound also interacts with other biomolecules, such as AMP kinase, which is activated in response to the reduced ATP levels, leading to the phosphorylation of acetyl-CoA carboxylase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound reduces ATP levels, induces oxidative stress, and promotes the production of reactive oxygen species (ROS), ultimately leading to cell death . This compound has been shown to inhibit cell proliferation in several cancer cell lines, including BxPc-3 and MIA PaCa-2 . Additionally, this compound influences cell signaling pathways, such as the activation of AMP kinase and the phosphorylation of acetyl-CoA carboxylase . These effects disrupt cellular metabolism and energy homeostasis, making this compound a potent anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with LDHA, leading to the inhibition of the enzyme’s activity. This compound competes with NADH for binding to LDHA, thereby preventing the conversion of pyruvate to lactate . This inhibition results in a buildup of pyruvate and a decrease in lactate production, disrupting the glycolytic pathway. The reduction in ATP levels activates AMP kinase, which in turn phosphorylates acetyl-CoA carboxylase, further altering cellular metabolism . This compound also induces oxidative stress and ROS production, contributing to its cytotoxic effects on cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound can induce oxidative stress and cell death within 24-48 hours of treatment . Long-term effects of this compound include sustained inhibition of cell proliferation and tumor growth in animal models . These findings suggest that this compound maintains its efficacy over extended periods, making it a reliable compound for research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving immunocompromised mice, this compound has been administered at doses ranging from 0.042 mg to 2 mg per kg of body weight . At lower doses, this compound effectively inhibits tumor growth and reduces LDHA activity in plasma and tumor lysates . Higher doses of this compound have been associated with increased oxidative stress and potential toxic effects . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily targeting the glycolytic pathway by inhibiting LDHA. This inhibition leads to a reduction in lactate production and an increase in pyruvate levels . This compound also affects the activity of pyruvate kinase M2 (PKM2), further disrupting glycolysis and altering cellular energy metabolism . Additionally, this compound has been shown to influence the PI3K/Akt-HIF-1α signaling pathway, which regulates glycolysis and immune responses in cells . These interactions underscore the multifaceted role of this compound in cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm, where it exerts its inhibitory effects on LDHA . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of transporters that mediate its uptake . These factors contribute to the overall efficacy and bioavailability of this compound in vivo.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with LDHA and other metabolic enzymes . This compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its accumulation in the cytoplasm allows it to effectively inhibit LDHA and disrupt glycolysis . The cytoplasmic localization of this compound is crucial for its function as an LDHA inhibitor and its ability to induce oxidative stress and cell death in cancer cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de FX11 implique plusieurs étapes, notamment la préparation d’intermédiaires et les réactions de couplage finales. Les voies de synthèse détaillées et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. il est connu que le composé est synthétisé par une série de réactions organiques impliquant des réactifs et des catalyseurs spécifiques .

Méthodes de production industrielle

La production industrielle de FX11 suit les protocoles standard pour la synthèse d’inhibiteurs de petites molécules. Cela implique la synthèse organique à grande échelle, la purification et les processus de contrôle qualité pour garantir la pureté et l’efficacité du composé. Les méthodes de production sont optimisées pour la capacité d’adaptation et la rentabilité .

Analyse Des Réactions Chimiques

Types de réactions

FX11 subit principalement des réactions typiques des composés organiques, notamment :

    Oxydation : FX11 peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir FX11 en formes réduites.

    Substitution : FX11 peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

    Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

    Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.

    Substitution : Divers nucléophiles et électrophiles dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de FX11 .

Applications de la recherche scientifique

FX11 a une large gamme d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Composés similaires

    Gossypol : Un autre inhibiteur de la LDHA avec une activité antitumorale.

    Oxamate : Un analogue du pyruvate qui inhibe la LDHA.

    Galloflavine : Un inhibiteur non compétitif de la LDHA.

Unicité de FX11

FX11 est unique en raison de sa forte sélectivité et de sa puissance en tant qu’inhibiteur de la LDHA. Il a montré une activité antitumorale significative dans les modèles précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur en thérapie anticancéreuse .

Activité Biologique

FX-11 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme involved in the process of aerobic glycolysis. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly neuroblastoma, due to its ability to inhibit tumor growth and induce apoptosis.

This compound functions as a reversible and competitive inhibitor of LDHA, with a reported inhibition constant (KiK_i) of approximately 8 μM . By blocking LDHA, this compound disrupts the conversion of pyruvate to lactate, thereby inhibiting aerobic glycolysis. This metabolic shift is particularly detrimental to cancer cells that rely heavily on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect.

In Vitro Studies

  • Neuroblastoma Cell Lines : A study demonstrated that this compound significantly inhibited aerobic glycolysis and cell proliferation in several neuroblastoma cell lines. Specifically, it reduced lactate production by 89% in high LDHA-expressing cell lines (SK-N-AS and LAN-1) and 32% in a low LDHA-expressing line (BE(2)-C) at a concentration of 10 μM .
  • Cell Cycle Arrest and Apoptosis : this compound treatment resulted in G1 cell cycle arrest and induced apoptosis, as evidenced by the cleavage of PARP and Caspase 3 in treated cells . The compound's ability to activate AMP-activated protein kinase (AMPK) further suggests a broader impact on cellular metabolism beyond glycolysis .
  • Other Cancer Types : this compound has shown preclinical efficacy in other cancer types, including lymphoma, pancreatic cancer, osteosarcoma, and prostate cancer. In these contexts, it has been observed to inhibit cell proliferation and alter energy metabolism significantly .

Data Table: Summary of this compound Biological Activity

Cell Line LDHA Expression Lactate Inhibition (%) Cell Cycle Effect Apoptosis Induction
SK-N-ASHigh89%G1 ArrestYes
LAN-1High95%G1 ArrestYes
BE(2)-CLow32%G1 ArrestYes
BxPc-3ModerateNot specifiedNot specifiedYes
MIA PaCa-2ModerateNot specifiedNot specifiedYes

Case Studies

Case Study 1: Neuroblastoma Treatment
In an experimental setup involving MYCN-amplified neuroblastoma cell lines, this compound was administered at concentrations ranging from 10 μM to 20 μM. The results indicated that all tested lines underwent significant growth arrest and apoptosis upon treatment with this compound, underscoring its potential as a therapeutic agent against aggressive neuroblastoma .

Case Study 2: Pancreatic Cancer
In pancreatic cancer cell lines BxPc-3 and MIA PaCa-2, this compound demonstrated inhibition of cell proliferation at concentrations up to 100 μM over a period of 72 hours. The mechanism involved alterations in cellular energy metabolism, leading to decreased ATP levels and subsequent cell death .

Propriétés

IUPAC Name

7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPYVYFMCKYFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213971-34-7
Record name 3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213971347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FX-11
Reactant of Route 2
FX-11
Reactant of Route 3
FX-11
Reactant of Route 4
Reactant of Route 4
FX-11
Reactant of Route 5
FX-11
Reactant of Route 6
Reactant of Route 6
FX-11

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.